2-Oxazolidinone,4-ethenyl-3-(1-methylethyl)-(9CI)

Description

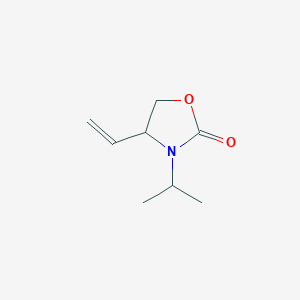

The compound 2-Oxazolidinone,4-ethenyl-3-(1-methylethyl)-(9CI) is a heterocyclic organic molecule characterized by a five-membered oxazolidinone ring. Key structural features include:

- Ethenyl (vinyl) group at position 4.

- 1-Methylethyl (isopropyl) group at position 3.

This compound belongs to the 9CI (Ninth Collective Index) classification, indicating its inclusion in post-1996 chemical nomenclature updates. Oxazolidinones are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their versatile reactivity and stereochemical properties .

Properties

IUPAC Name |

4-ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-4-7-5-11-8(10)9(7)6(2)3/h4,6-7H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTFCPOGQLDLDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(COC1=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

Key parameters for high yields include:

Example Protocol:

-

Combine 2-(isopropylamino)ethanol (0.100 mol) and water (50 mL) in a reactor.

-

Adjust pH to 7.0–8.0 with HCl/NaOH.

-

Introduce phosgene (1.1–1.5 equivalents) at 25°C while maintaining pH via NaOH addition.

-

After 1.5 hours, extract with isopropyl alcohol and distill to isolate the 3-isopropyl-2-oxazolidinone intermediate (yield: 84.5–91.5%).

Functionalization at Position 4: Introducing the Vinyl Group

The 4-ethenyl substituent is introduced via post-cyclization modifications. Two strategies are viable:

Alkylation with Vinyl Electrophiles

The oxazolidinone’s nitrogen or oxygen can act as a nucleophile. For example:

Challenges:

-

Regioselectivity : Competing reactions at N- vs. O-positions require careful catalyst selection.

-

Steric Hindrance : The isopropyl group at position 3 may slow kinetics.

One-Pot Synthesis via Vinyl-Substituted Amino Alcohols

A more direct route involves cyclizing a pre-functionalized amino alcohol containing the vinyl group. For instance:

Advantages:

-

Avoids post-cyclization functionalization steps.

-

Achieves higher overall yields (theoretical: >85%).

Comparative Analysis of Methods

The table below summarizes key parameters for each approach:

Industrial-Scale Feasibility

The phosgene-based method is industrially preferred due to:

-

Scalability : Batch processes in aqueous systems reduce costs.

-

Safety : Modern phosgene generators minimize exposure risks.

In contrast, Grignard or Mitsunobu reactions require anhydrous conditions and costly reagents, limiting large-scale adoption.

Emerging Alternatives

Recent advances propose:

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The ethenyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce new substituents at the ethenyl position .

Scientific Research Applications

4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in stereoselective transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as a protein synthesis inhibitor by binding to the ribosomal subunits, thereby preventing the formation of essential proteins. This mechanism is similar to that of other oxazolidinone derivatives, which are known for their antibacterial properties .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical parameters of analogous 2-oxazolidinone derivatives:

*Estimated based on analogous compounds.

Pharmaceutical Relevance

Agrochemical Utility

- Compounds like 5-ethyl-4-isopropyl oxazolidinones (CAS 114744-99-9) are implicated in pesticide formulations due to their stability and moderate lipophilicity .

- Ethynyl -bearing analogues (CAS 253676-25-4) show promise as covalent inhibitors in herbicide development .

Biological Activity

2-Oxazolidinone, 4-ethenyl-3-(1-methylethyl)-(9CI) (CAS No. 115148-34-0) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

- Molecular Formula : C8H13NO2

- Molar Mass : 155.19 g/mol

- Structural Formula :

Antimicrobial Properties

Oxazolidinones are primarily recognized for their antibacterial properties, particularly against Gram-positive bacteria. The compound 2-Oxazolidinone, 4-ethenyl-3-(1-methylethyl)-(9CI) may exhibit similar properties due to its structural similarity to known antibiotics like Linezolid and Tedizolid, which inhibit protein synthesis by binding to the 50S ribosomal subunit .

Table 1: Antimicrobial Activity of Oxazolidinones

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazolidinone derivatives. In vitro studies demonstrated that certain oxazolidinones can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, a derivative exhibited IC50 values of 17.66 µM for MCF-7 and 31.10 µM for HeLa cells . The mechanism involves cell cycle arrest and increased reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and apoptosis .

Case Study: Anticancer Effects of Oxazolidinones

In a study evaluating various oxazolidinone derivatives, compounds were tested for their antiproliferative effects using MTT assays. The results indicated significant cytotoxicity against cancer cells while sparing non-tumorigenic cells . Notably, one compound caused G1 phase arrest and reduced Cyclin D1 expression, highlighting its potential as an anticancer agent.

Other Biological Activities

Beyond antibacterial and anticancer effects, oxazolidinones have shown promise in various biological activities:

- Anticoagulant Activity : Some derivatives have been explored for their ability to inhibit factor Xa, indicating potential in treating thrombotic disorders .

- Anti-inflammatory Effects : Research suggests that certain oxazolidinones may modulate inflammatory responses, making them candidates for treating inflammatory diseases .

- Antiviral Properties : Emerging studies indicate that oxazolidinones could possess antiviral activity against specific viral pathogens .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-Oxazolidinone derivatives with ethenyl and isopropyl substituents?

- Methodological Answer : The synthesis of substituted 2-oxazolidinones often involves cyclization reactions of β-amino alcohols with carbonyl compounds or urea derivatives. For 4-ethenyl-3-(1-methylethyl) derivatives, regioselective functionalization is critical. For example, stereoselective synthesis of related compounds (e.g., (4S,5R)-5-ethynyl-4-isopropyl-2-oxazolidinone) employs chiral auxiliaries or enantioselective catalysis to control stereochemistry . Key steps include:

- Alkylation of β-amino alcohols with propenyl or isopropyl groups.

- Cyclization using phosgene equivalents (e.g., triphosgene) to form the oxazolidinone ring.

- Purification via column chromatography or recrystallization to isolate stereoisomers.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 2-Oxazolidinone derivatives?

- Methodological Answer :

- NMR : H and C NMR are used to identify substituents. For example, the ethenyl group shows characteristic doublets (δ 4.8–5.5 ppm for protons), while isopropyl groups exhibit split signals (δ 1.0–1.5 ppm). C NMR confirms carbonyl groups (C=O at ~155 ppm) .

- IR : Stretching vibrations for C=O (1740–1720 cm) and N-H (3300–3200 cm) confirm the oxazolidinone ring .

- MS : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., CHNO, exact mass 169.2209) .

Q. What are the common challenges in achieving high enantiomeric purity for chiral 2-Oxazolidinones?

- Methodological Answer : Enantiomeric purity is influenced by:

- Catalyst Selection : Chiral catalysts (e.g., Sharpless catalysts) or enzymes (lipases) improve stereocontrol .

- Reaction Conditions : Low temperatures slow racemization, while protic solvents may induce epimerization.

- Analytical Validation : Chiral HPLC or polarimetry quantifies enantiomeric excess (ee) .

Advanced Research Questions

Q. How do steric and electronic effects of the ethenyl and isopropyl groups influence reactivity in ring-opening reactions?

- Methodological Answer : The ethenyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or alcohols). The bulky isopropyl group at position 3 sterically hinders nucleophilic approach, favoring regioselective ring-opening at position 4. Computational studies (DFT) can model transition states to predict regioselectivity . Experimental validation involves kinetic studies with varying nucleophiles and substituents .

Q. What strategies resolve contradictions in reported biological activities of 2-Oxazolidinone derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antifungal vs. inert behavior) may arise from:

- Structural Variations : Minor substituent changes (e.g., 4-ethenyl vs. 4-ethynyl) alter binding to biological targets.

- Assay Conditions : Differences in solvent, pH, or cell lines affect activity. Standardized protocols (e.g., CLSI guidelines for antimicrobial assays) mitigate variability .

- Metabolic Stability : In vitro vs. in vivo studies may differ due to metabolic degradation. Stability assays (e.g., liver microsomes) clarify this .

Q. How can computational chemistry predict the catalytic activity of 2-Oxazolidinones in asymmetric synthesis?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock, Schrödinger) identifies binding modes with enzymes or receptors.

- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics models simulate transition states for enantioselective reactions.

- SAR Analysis : Quantitative structure-activity relationship (QSAR) models correlate substituent properties (Hammett σ, steric bulk) with catalytic efficiency .

Q. What role do 2-Oxazolidinones play in pesticide chemistry, and how are their degradation pathways studied?

- Methodological Answer : Derivatives like isoprothiolane (a fungicide) share structural motifs with 2-oxazolidinones. Degradation studies involve:

- Hydrolysis Experiments : pH-dependent stability tests (e.g., HPLC monitoring under acidic/basic conditions).

- Photolysis : UV irradiation identifies photodegradation products.

- Metabolite Profiling : LC-MS/MS detects transformation products in soil or biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.